molecular formula C11H14N2O B3245748 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile CAS No. 171907-77-0

4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

Cat. No.: B3245748
CAS No.: 171907-77-0
M. Wt: 190.24 g/mol
InChI Key: HRVMIZJHVSRMDB-UHFFFAOYSA-N
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Description

4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile is an organic compound that features a benzonitrile core with a hydroxyethyl-methyl-amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile typically involves the reaction of a benzonitrile derivative with a hydroxyethyl-methyl-amine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl-methyl-amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The nitrile group may also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzyl alcohol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile is unique due to the presence of both a hydroxyethyl-methyl-amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[[2-hydroxyethyl(methyl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(6-7-14)9-11-4-2-10(8-12)3-5-11/h2-5,14H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVMIZJHVSRMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromomethylbenzonitrile (49.7 g), N-methylethanolamine (19.0 g) and xylene (100 ml) was boiled under reflux with stirring for 7 hours and then worked up as described in the previous example to give an oil which was distilled at 142°-146° C. at 0.5 mbar to give 4-[N-(2-hydroxyethyl)-N-methylaminomethyl]benzonitrile as an oil.
Quantity
49.7 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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